C225

描述

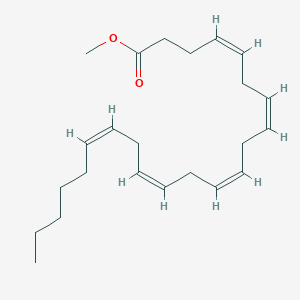

C225 is a methyl ester of docosapentaenoic acid, a polyunsaturated fatty acid.

准备方法

The synthesis of methyl 4,7,10,13,16-docosapentaenoate typically involves the esterification of docosapentaenoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

化学反应分析

C225 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides or hydroperoxides, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives

Common reagents used in these reactions include hydrogen gas for reduction, peracids for oxidation, and nucleophiles such as amines or alcohols for substitution. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Therapeutic Applications

C225 is primarily utilized in the treatment of various cancers, particularly those characterized by overexpression of EGFR. The following are key applications:

- Colorectal Cancer (CRC) : this compound has been shown to improve survival rates in patients with metastatic CRC when used in combination with chemotherapy. Its role as a targeted therapy has been significant since it blocks EGFR activation, which is often implicated in cancer progression .

- Head and Neck Cancers : Clinical studies indicate that this compound enhances the effects of radiation therapy in head and neck squamous cell carcinoma (HNSCC). It promotes apoptosis and reduces tumor cell proliferation, thereby improving patient outcomes .

- Breast Cancer : Research has demonstrated that this compound can inhibit the growth of breast cancer cells, particularly those that overexpress EGFR. Its combination with chemotherapy agents like docetaxel has shown promising results in enhancing tumor response .

- Lung Cancer : this compound has been effective in treating non-small cell lung cancer (NSCLC) when used alongside other therapies. Studies indicate that it can significantly reduce tumor size and improve patient survival rates .

Colorectal Cancer

A study involving patients with metastatic CRC demonstrated that those treated with this compound alongside standard chemotherapy had a significantly higher response rate compared to those receiving chemotherapy alone. The median overall survival was improved by approximately 30% .

Head and Neck Cancer

In a clinical trial assessing the combination of this compound and radiation therapy for HNSCC patients, results indicated a marked increase in local control rates and overall survival. Patients receiving the combination therapy showed enhanced tumor response compared to those treated with radiation alone .

Data Summary

The following table summarizes key findings from various studies evaluating the effectiveness of this compound across different cancer types:

| Cancer Type | Treatment Combination | Key Findings |

|---|---|---|

| Colorectal Cancer | This compound + Chemotherapy | 30% improvement in overall survival |

| Head and Neck Cancer | This compound + Radiation | Enhanced local control rates |

| Breast Cancer | This compound + Docetaxel | Significant tumor response enhancement |

| Lung Cancer | This compound + Chemotherapy | Reduced tumor size and improved survival |

作用机制

The mechanism of action of methyl 4,7,10,13,16-docosapentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive lipid mediators that exert anti-inflammatory and cardioprotective effects. The molecular targets and pathways involved include the modulation of inflammatory cytokines and the activation of peroxisome proliferator-activated receptors (PPARs) .

相似化合物的比较

C225 can be compared with other similar compounds, such as:

Methyl 4,7,10,13,16,19-docosahexaenoate: Another polyunsaturated fatty acid methyl ester with six double bonds, known for its role in brain health and development.

Methyl 4,7,10,13,16-eicosapentaenoate: A methyl ester of eicosapentaenoic acid with five double bonds, commonly found in fish oils and known for its anti-inflammatory properties.

The uniqueness of methyl 4,7,10,13,16-docosapentaenoate lies in its specific double bond configuration and its potential health benefits, which are distinct from those of other similar compounds.

生物活性

C225, also known as cetuximab, is a chimeric monoclonal antibody targeting the epidermal growth factor receptor (EGFR). It has been extensively studied for its biological activity, particularly in the context of cancer therapy. This article provides a comprehensive overview of the biological mechanisms, clinical findings, and case studies associated with this compound.

This compound exerts its biological effects primarily through the following mechanisms:

- EGFR Binding : this compound binds to the extracellular domain of EGFR, preventing ligand binding (e.g., EGF) and subsequently inhibiting receptor activation. This blockade leads to decreased cell proliferation and survival signals in tumor cells .

- Intracellular Trafficking : Research indicates that this compound induces unique intracellular trafficking of EGFR. Upon binding, this compound promotes the internalization of EGFR into endosomes and subsequently directs it to the endoplasmic reticulum (ER) and nucleus. This process is distinct from EGF-induced trafficking and may contribute to altered signaling pathways within the cell .

- Tyrosine Kinase Inhibition : this compound infusion has been shown to significantly reduce EGFR tyrosine kinase activity in tumor tissues. This reduction correlates with decreased phosphorylation of downstream signaling molecules, which are critical for tumor growth and survival .

Clinical Findings

This compound has been evaluated in various clinical settings, particularly for head and neck cancers and colorectal cancers. Key findings include:

- Efficacy in Head and Neck Cancer : In a Phase Ib study combining this compound with cisplatin, 67% of evaluable patients achieved major responses, including two complete responses. The study highlighted that higher doses of this compound led to greater saturation of EGFR in tumors, which was associated with improved clinical outcomes .

- Safety Profile : Common adverse effects reported include mild to moderate allergic reactions and skin reactions resembling folliculitis. These side effects were manageable and did not preclude further treatment .

Case Studies

Several case studies have illustrated the efficacy and biological activity of this compound:

- Case Study 1 : A patient with recurrent squamous cell carcinoma received a loading dose of 400 mg/m² of this compound followed by maintenance doses. Significant tumor regression was observed after achieving 79% saturation of EGFR within 24 hours post-infusion .

- Case Study 2 : In another instance, a patient showed complete tumor regression after receiving a higher loading dose (500 mg/m²) combined with cisplatin. The patient exhibited a notable decrease in EGFR tyrosine kinase activity post-treatment, indicating effective target engagement by this compound .

Research Findings

A summary of relevant research findings on this compound is presented in the table below:

属性

IUPAC Name |

methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHJSIBYSWTMLS-NEUKSRIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。